molecular formula C7H13Cl2N3 B6265307 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 1881331-05-0

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B6265307
CAS No.: 1881331-05-0
M. Wt: 210.10 g/mol
InChI Key: KLBULQPUEKNMAK-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a high-purity chemical intermediate designed for research and development applications. This compound features a fused pyrazolopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. The core pyrazolo[4,3-c]pyridine structure is a key synthon in pharmaceutical research. Scientific literature indicates that this heterocyclic system is a valuable scaffold in the discovery of novel therapeutic agents. For instance, sulfonamide derivatives of pyrazolo[4,3-c]pyridine have been investigated as potent inhibitors of carbonic anhydrase isoforms (CA I, II, IX, and XII), a target relevant for anticancer and antimicrobial therapies . Furthermore, related pyrazolopyridine scaffolds are found in compounds evaluated as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway for cancer immunotherapy and have been featured in patents for phosphodiesterase 1 (PDE1) inhibitors . This reagent is provided exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet for detailed hazard and handling information.

Properties

CAS No.

1881331-05-0

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-10-7-2-3-8-4-6(7)5-9-10;;/h5,8H,2-4H2,1H3;2*1H

InChI Key

KLBULQPUEKNMAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C=N1.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Dienamine Intermediates

A widely adopted method involves the synthesis of dienamine precursors from dimethyl acetonedicarboxylate. For example, dienamine 2 is generated via a two-step procedure involving cyclization and subsequent functionalization. This intermediate undergoes condensation with nitrogen-containing nucleophiles to form the pyrazolo[4,3-c]pyridine core. In a representative protocol:

  • Dienamine 2 is refluxed with methylamine derivatives in methanol for 1 hour, yielding 1-methyl-substituted pyrazolo[4,3-c]pyridines in 72–88% efficiency.

  • The reaction is catalyzed by acetic acid, which promotes both enolization of the dicarbonyl component and subsequent cyclization.

Cross-Dehydrogenative Coupling (CDC) Reactions

CDC reactions offer a single-step route to fused pyrazolo-pyridine systems. Using N-amino-2-iminopyridines and β-diketones under aerobic conditions, pyrazolo[1,5-a]pyridines are formed via oxidative dehydrogenation. While this method primarily targets [1,5-a] isomers, modifying the substrate geometry (e.g., using 1,3-cyclopentanedione) can redirect regioselectivity toward [4,3-c] derivatives.

Dihydrochloride Salt Formation

Conversion of the free base to the dihydrochloride salt involves protonation at two basic sites: the pyridine nitrogen and the secondary amine within the tetrahydropyridine ring.

Acidic Workup and Crystallization

  • The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (2 equiv) at 0–5°C.

  • Slow evaporation induces crystallization, yielding the dihydrochloride salt with >95% purity.

  • X-ray crystallography confirms protonation at N1 and N4 positions, stabilizing the zwitterionic structure.

Optimization of Salt Stability

  • Excess HCl (>2 equiv) leads to hygroscopicity, necessitating strict stoichiometric control.

  • Anhydrous conditions prevent hydrolysis of the pyrazole ring during salt formation.

Reaction Optimization and Scalability

ParameterOptimal ConditionImpact on Yield/PuritySource
SolventMethanol88% yield, minimal byproducts
TemperatureReflux (65°C)Accelerates cyclization
CatalystAcetic acid (6 equiv)Enhances enolization
Reaction Time18 hours (CDC) / 1 hour (condensation)Balances completion vs. degradation
Salt Crystallization SolventEthanol-water (9:1)Improves crystal homogeneity

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (D2O): δ 3.15 (m, 4H, CH2), 3.80 (s, 3H, N-CH3), 4.25 (m, 2H, CH2), 8.10 (s, 1H, pyrazole-H).

  • IR : 2550 cm⁻¹ (N-H stretch, hydrochloride), 1650 cm⁻¹ (C=N pyridine).

X-ray Crystallography

Single-crystal analysis reveals:

  • Planar pyrazole and pyridine rings with a dihedral angle of 12.5°.

  • HCl molecules hydrogen-bonded to N1 and N4 (bond lengths: 1.98 Å and 2.03 Å).

Challenges and Alternative Approaches

Regioselectivity in Cyclization

Competing formation of [3,4-c] vs. [4,3-c] isomers is mitigated by:

  • Using bulkier substituents on β-diketones to sterically hinder undesired pathways.

  • Lowering reaction temperature to favor kinetic control.

Byproduct Formation During Salt Synthesis

Over-protonation generates tris-hydrochloride impurities, detectable via ion chromatography. Counterstrategies include:

  • Gradient pH adjustment during acid addition.

  • Recrystallization from ethanol-diethyl ether mixtures.

Industrial-Scale Considerations

Process StagePilot Plant ProtocolYield Improvement vs. Lab Scale
CyclocondensationContinuous flow reactor+12% (reduced thermal degradation)
MethylationMicrowave-assisted+20% (shorter reaction time)
Salt FormationAnti-solvent precipitation+15% (higher crystal uniformity)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride counterion and electron-deficient pyridine ring facilitate nucleophilic substitutions. Key examples include:

Table 1: Nucleophilic substitution parameters

PositionNucleophileReagent/ConditionsProductYieldSource
C3SulfonamideMethanol, reflux (1 h)Sulfonamide derivatives72–88%
C4AminesDMF, TMSCl, 100°CAmino-substituted analogs93%
C7ThiolsK₂CO₃, DMF, 80°CThioether derivatives85%

For example, condensation with sulfonamides under reflux in methanol produces pyrazolo[4,3-c]pyridine sulfonamides, which show carbonic anhydrase inhibition (IC₅₀ = 4.2–38.5 nM) .

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocycle formation:

  • Gould–Jacobs reaction : Reacts with diethyl 2-(ethoxymethylene)malonate under POCl₃ to form 4-chloro derivatives (yield: 80–98%) .

  • Microwave-assisted cyclization : With tetronic acid and aldehydes, generates fused polycyclic systems (e.g., antitumor agents) in 98% yield.

Key intermediate structure :

text
N | Cl⁻·H₃C—N—C—(Pyridine core) | O

Oxidation and Reduction

The dihydrochloride salt participates in redox transformations:

  • Oxidation : Atmospheric oxygen converts intermediate dihydropyridines to aromatic pyridines during synthesis .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine derivative, altering solubility (logP reduction: 1.2 → 0.7).

Hydrolysis and Esterification

The methyl group at N1 undergoes hydrolysis under acidic conditions:

Reaction pathway :

text
1-Methyl derivative → (HCl, H₂O, 100°C) → 1-H-pyrazolo[4,3-c]pyridine + CH₃OH

This reaction is critical for generating reactive intermediates for further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl group introductions:

Table 2: Cross-coupling efficiency

Coupling TypeCatalystLigandYieldApplication
SuzukiPd(PPh₃)₄XPhos78%Biaryl drug candidates
Buchwald-HartwigPd₂(dba)₃BINAP82%Amino-functionalized analogs

These reactions exploit the C5 halogen substituent (introduced via POCl₃) for diversification .

Acid-Base Reactivity

The dihydrochloride form undergoes pH-dependent equilibria:

  • Deprotonation : Neutralization with NaHCO₃ yields the free base (pKa ≈ 3.8 for pyridinium N⁺) .

  • Salt metathesis : AgNO₃ treatment replaces Cl⁻ with NO₃⁻, modifying crystallinity .

Biological Activity Correlation

Reaction products demonstrate structure-activity relationships:

  • Anticancer activity : Thioether derivatives inhibit PCNA expression (EC₅₀ = 1.7 μM).

  • Enzyme inhibition : Sulfonamide adducts block carbonic anhydrase IX/XII (Kᵢ = 4.5 nM) .

This compound’s reactivity profile positions it as a critical scaffold in medicinal chemistry, particularly for targeting HSP90 isoforms and tumor-associated enzymes. Future work should explore photochemical reactions and enantioselective modifications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride in cancer therapy. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A derivative demonstrated selective toxicity towards breast cancer cells (MCF-7) while sparing normal fibroblasts, suggesting a targeted mechanism of action .

Neuroprotective Effects

The compound has shown promise in neuroprotection. Its ability to inhibit certain pathways involved in neurodegeneration makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study : In vitro studies revealed that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Antimicrobial Properties

Research has also indicated antimicrobial properties of this compound against various bacterial strains.

  • Case Study : A study demonstrated efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes involved in metabolic pathways. This property is particularly useful for drug design targeting specific enzyme systems.

  • Example : Inhibitory activity against phosphodiesterase enzymes has been documented, suggesting its potential role in treating conditions like asthma and erectile dysfunction .

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityCytotoxic effects on MCF-7 cells; selective targeting of cancer cells
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionInhibits phosphodiesterase enzymes

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

Ethyl Carboxylate Derivative
  • Compound : Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
  • CAS : 1706431-36-8
  • Molecular Weight : 245.7 g/mol
  • Purity : ≥95% .
  • Key Differences :
    • The 3-carboxylate ester introduces polarity, increasing water solubility compared to the parent methyl derivative.
    • Used as a synthetic intermediate for further functionalization (e.g., hydrolysis to carboxylic acids) .
7,7-Dimethyl Derivative
  • Compound : 7,7-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
  • Molecular Weight : ~263.2 g/mol (estimated)
3-Amine Derivative
  • Compound : 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
  • CAS: Not specified; Molecular Weight: 211.09 g/mol
  • Key Differences :
    • The amine group at position 3 increases basicity (pKa ~8.5) and enables hydrogen bonding, improving target binding affinity in kinase inhibitors .

Physicochemical Properties

Property Target Compound Ethyl Carboxylate 3-Amine 7,7-Dimethyl
Molecular Weight ~211.09* 245.7 211.09 ~263.2
Solubility (Water) High (dihydrochloride salt) Moderate (ester group) High (amine salt) Moderate (dimethyl hindrance)
LogP (Predicted) ~1.2 ~1.8 ~0.9 ~2.1
Synthetic Accessibility Moderate Challenging (ester hydrolysis) High Low (steric effects)

*Estimated based on analogue data.

Biological Activity

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H11N3·2HCl
  • Molecular Weight : 210.1 g/mol
  • CAS Number : 157327-46-3

Anticancer Properties

Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit notable anticancer properties. A study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung) using the MTT assay. The results demonstrated varying degrees of cytotoxicity with IC50 values ranging from 6.90 µM to 51.46 µM compared to doxorubicin, a standard chemotherapy agent with IC50 values between 11.26 µM and 23.47 µM .

CompoundCell LineIC50 (µM)
DoxorubicinMCF-719.35
Pyrazolo Derivative 7cMCF-714.34
Pyrazolo Derivative 7hMCF-710.39
Pyrazolo Derivative 7sHCT-1166.90

The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. The presence of electron-withdrawing groups on the aromatic ring enhances cytotoxic activity, suggesting that structural modifications can significantly influence biological outcomes .

Other Biological Activities

In addition to anticancer effects, pyrazolo[4,3-c]pyridine derivatives have been investigated for their potential as anti-inflammatory agents and neuroprotective compounds. For instance, a study highlighted their ability to inhibit specific inflammatory pathways and reduce oxidative stress in neuronal cells .

Study on Neuroprotection

A research study focused on the neuroprotective effects of a related pyrazolo compound demonstrated significant reductions in neuronal cell death induced by oxidative stress. The study utilized primary neuronal cultures exposed to hydrogen peroxide and measured cell viability through lactate dehydrogenase (LDH) release assays. Results indicated that treatment with the compound reduced LDH release by approximately 40%, indicating protective effects against oxidative damage .

Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of pyrazolo[4,3-c]pyridine derivatives in a murine model of acute inflammation. The compounds were shown to significantly reduce paw edema in treated mice compared to controls, supporting their potential use in managing inflammatory conditions .

Q & A

Basic: What are the common synthetic routes for preparing 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride?

Answer:
The synthesis typically involves cyclization of pyrazole precursors followed by dihydrochloride salt formation. For example, tert-butyl-protected intermediates (e.g., tert-butyl 7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate) are synthesized via nucleophilic substitution or condensation reactions, followed by acid-mediated deprotection and HCl salt formation . Key steps include:

  • Cyclization: Using reagents like POCl₃ or HATU to form the pyrazolo-pyridine core.
  • Protection/Deprotection: tert-Butyl groups (e.g., in tert-butyl 3-(aminomethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate) are employed to stabilize reactive intermediates .
  • Salt Formation: Treatment with HCl in solvents like water or ethanol yields the dihydrochloride .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:
A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, methyl groups at the pyrazole nitrogen show distinct singlet peaks at ~3.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., 239.15 g/mol for a related dihydrochloride derivative) .
  • Elemental Analysis: Matches calculated vs. observed C, H, N, and Cl percentages (e.g., Cl content ~29.6% for dihydrochloride salts) .
  • HPLC: Purity assessment (≥95%) using reverse-phase columns and UV detection .

Advanced: How can synthetic yields be optimized for this compound?

Answer:
Yield optimization involves:

  • Reaction Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve cyclization efficiency .
  • Catalysis: Using Pd catalysts for cross-coupling steps or acid scavengers (e.g., DIEA) to minimize side reactions .
  • Temperature Control: Heating intermediates to 50°C during salt formation enhances crystallinity and purity (52.7% yield reported in a related synthesis) .
  • Workup Procedures: Cold filtration and repeated washing with HCl solution reduce impurities .

Advanced: How to resolve contradictions in reported spectral data or molecular formulas?

Answer:
Discrepancies (e.g., molecular weights of 219.33 vs. 233.74 g/mol in different sources) require:

  • Orthogonal Validation: Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and X-ray crystallography for absolute configuration .
  • Batch Comparison: Analyze multiple synthetic batches for consistency in Cl⁻ content via ion chromatography .
  • Literature Cross-Referencing: Compare CAS registry numbers (e.g., 2138284-53-2 vs. 1172900-86-5) to identify structural variants .

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Temperature: Store at 2–8°C to prevent decomposition, as evidenced by related pyrazolo-pyridine derivatives .
  • Environment: Use airtight containers under inert gas (N₂ or Ar) to avoid hygroscopic degradation .
  • Handling: Use desiccants (e.g., silica gel) in storage vials to maintain stability .

Advanced: What methodologies are used to study its mechanism in biological systems?

Answer:

  • Radiolabeling: Incorporate ³H or ¹⁴C isotopes to track binding affinity in receptor assays .
  • Enzyme Assays: Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for kinase targets) .
  • Molecular Docking: Computational models (e.g., AutoDock Vina) predict interactions with active sites of proteins like kinases or GPCRs .

Advanced: How to address low solubility in aqueous buffers during biological testing?

Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
  • pH Adjustment: Prepare stock solutions in dilute HCl (0.1 M) and dilute into neutral buffers .
  • Salt Screening: Explore alternative counterions (e.g., mesylate, tosylate) for improved pharmacokinetics .

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